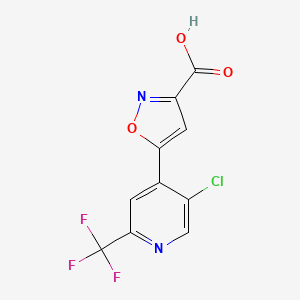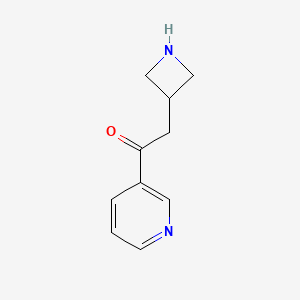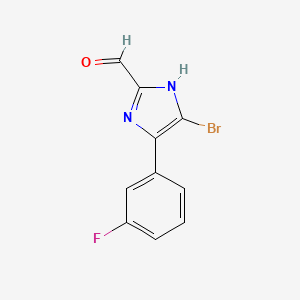
4-(Difluoromethyl)-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Difluoromethyl)-1,1’-biphenyl is an organic compound characterized by the presence of a difluoromethyl group attached to a biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethyl)-1,1’-biphenyl typically involves the introduction of a difluoromethyl group to a biphenyl structure. One common method is the difluoromethylation of biphenyl derivatives using difluoromethylation reagents. For example, the reaction can be carried out using difluoromethyl bromide in the presence of a base such as potassium carbonate . Another approach involves the use of difluorocarbene precursors, which can be generated in situ and reacted with biphenyl derivatives under appropriate conditions .
Industrial Production Methods
Industrial production of 4-(Difluoromethyl)-1,1’-biphenyl may involve large-scale difluoromethylation processes using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(Difluoromethyl)-1,1’-biphenyl undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as sodium methoxide for substitution reactions .
Major Products
The major products formed from these reactions include difluoromethyl-substituted biphenyl ketones, carboxylic acids, methyl-substituted biphenyls, and various substituted biphenyl derivatives .
Scientific Research Applications
4-(Difluoromethyl)-1,1’-biphenyl has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-(Difluoromethyl)-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. The difluoromethyl group can act as a hydrogen bond donor, influencing the compound’s binding affinity to various biological targets . Additionally, the biphenyl structure provides a rigid framework that can interact with hydrophobic pockets in proteins and enzymes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-(Difluoromethyl)-1,1’-biphenyl include:
- 4-(Trifluoromethyl)-1,1’-biphenyl
- 4-(Methyl)-1,1’-biphenyl
- 4-(Chloromethyl)-1,1’-biphenyl
Uniqueness
4-(Difluoromethyl)-1,1’-biphenyl is unique due to the presence of the difluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability . This makes it a valuable compound in various applications, particularly in the development of pharmaceuticals and advanced materials .
Properties
Molecular Formula |
C13H10F2 |
|---|---|
Molecular Weight |
204.21 g/mol |
IUPAC Name |
1-(difluoromethyl)-4-phenylbenzene |
InChI |
InChI=1S/C13H10F2/c14-13(15)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9,13H |
InChI Key |
BPLWLYWRZQYGSG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


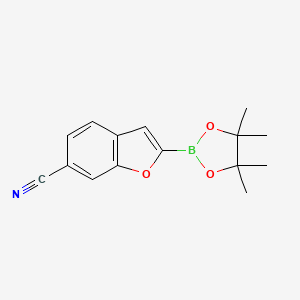
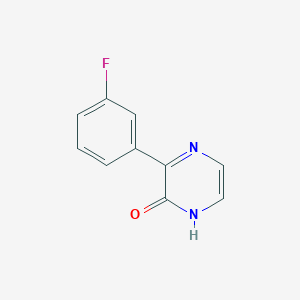

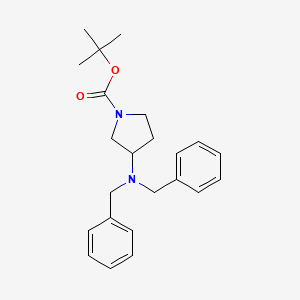
![(S)-2-Amino-3-[4-(benzyloxy)phenyl]-1-propanol](/img/structure/B13701089.png)
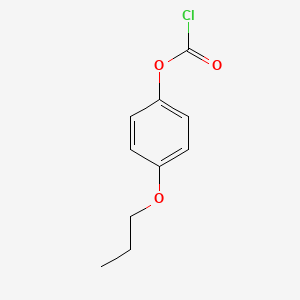
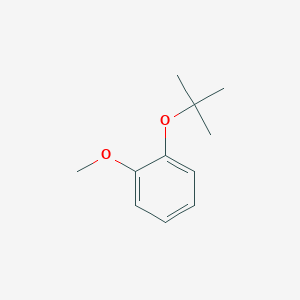
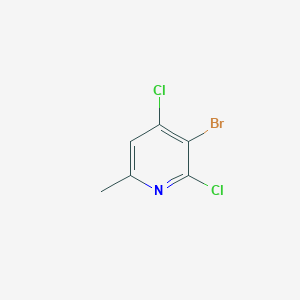
![2-[[5-(5,6-Dimethyl-2-benzimidazolyl)-2-pyridyl]thio]-N-(4-fluorobenzyl)acetamide](/img/structure/B13701117.png)
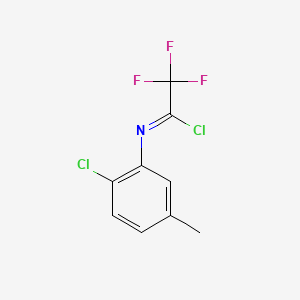
![3,11-Dibromo-7H-dibenzo[c,g]carbazole](/img/structure/B13701122.png)
